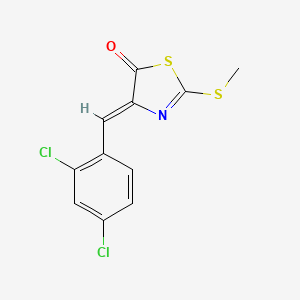
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DCBT, is a synthetic compound with potential applications in scientific research. DCBT is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins in bacterial and viral replication, as well as the induction of apoptosis in cancer cells. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase and the human immunodeficiency virus reverse transcriptase. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to have both biochemical and physiological effects. Biochemically, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various enzymes and proteins involved in bacterial and viral replication, as well as to scavenge free radicals. Physiologically, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to induce apoptosis in cancer cells and to have antioxidant effects. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its ability to induce apoptosis in cancer cells. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. Researchers must also take care to use appropriate controls and to interpret results carefully, given the complex mechanisms of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one analogs with improved solubility and potency. Another area of interest is the investigation of the mechanisms of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in more detail, including its interactions with key enzymes and proteins. Finally, the potential applications of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in the treatment of infectious diseases and cancer should be explored further, including in animal models and clinical trials.
Synthesemethoden
The synthesis of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be determined by thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant effects. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells and to scavenge free radicals, which can cause oxidative damage to cells.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-9(10(15)17-11)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZZFDFHSMQKH-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dichlorobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
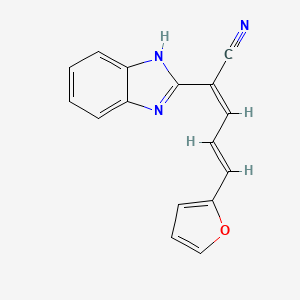
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

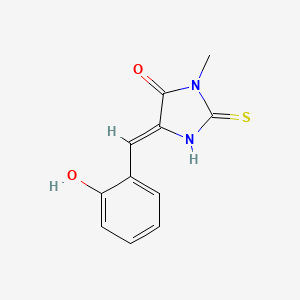
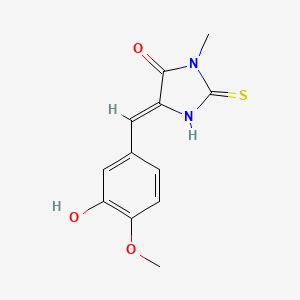
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
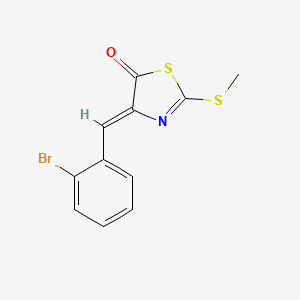
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)